Cas no 55694-53-6 (Methyl 3-(2-methoxyethyl)aminopropanoate)

Methyl 3-(2-methoxyethyl)aminopropanoate 化学的及び物理的性質
名前と識別子
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- Methyl 3-[(2-methoxyethyl)amino]propanoate
- 55694-53-6
- methyl 3-(2-methoxyethylamino)propanoate
- G19588
- Methyl 3-((2-methoxyethyl)amino)propanoate
- Z53116038
- SCHEMBL1398380
- EN300-76397
- AKOS005267099
- Methyl 3-(2-methoxyethyl)aminopropanoate
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- MDL: MFCD10687305
- インチ: InChI=1S/C7H15NO3/c1-10-6-5-8-4-3-7(9)11-2/h8H,3-6H2,1-2H3
- InChIKey: GTRHZOVTLYYYJH-UHFFFAOYSA-N
- SMILES: COCCNCCC(=O)OC
計算された属性
- 精确分子量: 161.10519334g/mol
- 同位素质量: 161.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 7
- 複雑さ: 106
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: -0.5
Methyl 3-(2-methoxyethyl)aminopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M356198-50mg |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 50mg |
$ 115.00 | 2022-06-03 | ||
Enamine | EN300-76397-2.5g |
methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 2.5g |
$586.0 | 2024-05-22 | |
Aaron | AR00DJM6-2.5g |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 2.5g |
$831.00 | 2023-12-13 | |
A2B Chem LLC | AG30850-250mg |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 250mg |
$151.00 | 2023-12-30 | |
1PlusChem | 1P00DJDU-100mg |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 100mg |
$121.00 | 2025-02-26 | |
A2B Chem LLC | AG30850-1g |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 1g |
$350.00 | 2023-12-30 | |
Aaron | AR00DJM6-5g |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 5g |
$1218.00 | 2023-12-13 | |
1PlusChem | 1P00DJDU-5g |
Methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 5g |
$1134.00 | 2024-04-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2037389-1g |
Methyl 3-((2-methoxyethyl)amino)propanoate |
55694-53-6 | 1g |
¥1957.00 | 2024-05-08 | ||
Enamine | EN300-76397-0.1g |
methyl 3-[(2-methoxyethyl)amino]propanoate |
55694-53-6 | 95% | 0.1g |
$77.0 | 2024-05-22 |
Methyl 3-(2-methoxyethyl)aminopropanoate 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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2. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
Methyl 3-(2-methoxyethyl)aminopropanoateに関する追加情報
Methyl 3-[(2-Methoxyethyl)Amino]Propanoate: A Comprehensive Overview
The compound Methyl 3-[(2-methoxyethyl)amino]propanoate, also known by its CAS registry number 55694-53-6, is a versatile chemical entity that has garnered significant attention in the field of biopharmaceuticals. This compound belongs to the class of amino acid derivatives, specifically methyl esters, and exhibits a unique structure that combines elements of both aliphatic and aromatic chemistry. Its molecular architecture makes it an interesting candidate for various applications, ranging from drug delivery systems to bioactive molecules.
One of the key features of Methyl 3-[(2-methoxyethyl)amino]propanoate is its functional groups, which include a methoxyethylamine moiety and a methyl ester group. These functional groups not only contribute to its chemical reactivity but also play a pivotal role in determining its biological activity. The methoxyethylamine substructure is particularly noteworthy, as it introduces steric bulk and hydrogen bonding capabilities, which can influence the compound's interactions with biomolecules.
Recent studies have highlighted the potential of Methyl 3-[(2-methoxyethyl)amino]propanoate in drug delivery systems. Its structure allows for easy incorporation into liposomal formulations, where it can act as a stabilizing agent or a targeting moiety. Moreover, its ester functionality can be leveraged to design controlled-release systems, enhancing the efficacy and safety of therapeutic agents.
Another area of research that has seen promising developments is the use of Methyl 3-[(2-methoxyethyl)amino]propanoate in peptide synthesis. The compound's amino group provides a reactive site for coupling reactions, making it an ideal precursor for building bioactive peptides with tailored properties. This approach has been explored in the context of developing antimicrobial agents and targeted drug delivery systems.
Furthermore, Methyl 3-[(2-methoxyethyl)amino]propanoate has shown potential as a bioisostere in medicinal chemistry. By replacing certain functional groups in existing drugs, it can improve pharmacokinetic properties such as solubility and absorption, while retaining or enhancing therapeutic efficacy. This strategy has been particularly valuable in the design of next-generation kinase inhibitors.
Recent advancements in computational chemistry have also shed light on the molecular modeling of Methyl 3-[(2-methoxyethyl)amino]propanoate. Through techniques such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis, researchers have gained insights into how its structural features influence bioactivity. These studies are instrumental in guiding rational drug design efforts.
Looking ahead, the continued exploration of Methyl 3-[(2-methoxyethyl)amino]propanoate holds promise for addressing unmet medical needs. Its unique combination of functional groups and structural flexibility positions it as a valuable tool in the development of innovative therapies. As research progresses, it is expected that new applications will emerge, further solidifying its role in the biopharmaceutical landscape.
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